molecular formula C14H26O5 B12556662 5,5'-Oxybis(2,2-dimethylpentanoic acid) CAS No. 171510-89-7

5,5'-Oxybis(2,2-dimethylpentanoic acid)

Cat. No.: B12556662
CAS No.: 171510-89-7
M. Wt: 274.35 g/mol
InChI Key: NIYWONCEAOSHIM-UHFFFAOYSA-N
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Description

5,5’-Oxybis(2,2-dimethylpentanoic acid) is a chemical compound known for its unique structure and properties It is a dicarboxylic acid with two carboxyl groups attached to a central oxygen atom, which is further connected to two 2,2-dimethylpentanoic acid moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-Oxybis(2,2-dimethylpentanoic acid) typically involves a multi-step process. One common method includes the reaction of 2,2-dimethylpentanoic acid with an appropriate oxidizing agent to introduce the central oxygen atom. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of 5,5’-Oxybis(2,2-dimethylpentanoic acid) may involve large-scale oxidation processes using advanced reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, reduce waste, and improve the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5,5’-Oxybis(2,2-dimethylpentanoic acid) undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form higher oxidation state products.

    Reduction: It can be reduced to form simpler carboxylic acids or alcohols.

    Substitution: The carboxyl groups can participate in substitution reactions to form esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alcohols or amines in the presence of catalysts are employed for esterification or amidation reactions.

Major Products

The major products formed from these reactions include various esters, amides, and alcohols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5,5’-Oxybis(2,2-dimethylpentanoic acid) has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals, coatings, and materials with specific properties.

Mechanism of Action

The mechanism of action of 5,5’-Oxybis(2,2-dimethylpentanoic acid) involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target molecules. This interaction can lead to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    Gemfibrozil: A fibrate hypolipidemic agent with a similar structure, known for reducing serum cholesterol and triglyceride levels.

    2,2-Dimethylpentanoic acid: A simpler analog used in various chemical syntheses.

Uniqueness

5,5’-Oxybis(2,2-dimethylpentanoic acid) is unique due to its central oxygen atom connecting two 2,2-dimethylpentanoic acid moieties. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

171510-89-7

Molecular Formula

C14H26O5

Molecular Weight

274.35 g/mol

IUPAC Name

5-(4-carboxy-4-methylpentoxy)-2,2-dimethylpentanoic acid

InChI

InChI=1S/C14H26O5/c1-13(2,11(15)16)7-5-9-19-10-6-8-14(3,4)12(17)18/h5-10H2,1-4H3,(H,15,16)(H,17,18)

InChI Key

NIYWONCEAOSHIM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCCOCCCC(C)(C)C(=O)O)C(=O)O

Origin of Product

United States

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